molecular formula C18H17NO8 B600687 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- CAS No. 136565-96-3

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-

Cat. No.: B600687
CAS No.: 136565-96-3
M. Wt: 375.33
InChI Key:
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Description

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- is a chemical compound with the molecular formula C18H17NO8. It is a derivative of phenoxazinone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- typically involves the glycosylation of 3H-phenoxazin-3-one with alpha-D-glucopyranose. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this process include glycosyl donors like trichloroacetimidates or thioglycosides, and catalysts such as Lewis acids or bases.

Industrial Production Methods

The use of automated synthesis equipment and optimized reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- undergoes various chemical reactions, including:

    Oxidation: The phenoxazinone core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenoxazinone core to hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the phenoxazinone core, as well as substituted phenoxazinone compounds .

Scientific Research Applications

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenoxazinone derivatives.

    Biology: Employed in cell viability assays due to its ability to undergo redox reactions, which can be used to measure metabolic activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color changes under different redox conditions

Mechanism of Action

The mechanism of action of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- involves its redox properties. The compound can be reduced to a fluorescent intermediate, resorufin, which is used in various assays to measure cell viability and metabolic activity. The reduction process is facilitated by cellular enzymes, and the resulting fluorescence can be quantified to assess the presence of viable cells .

Comparison with Similar Compounds

Similar Compounds

    Resazurin: A similar compound used in cell viability assays, known for its redox properties and ability to be reduced to resorufin.

    Resorufin: The reduced form of resazurin, which is highly fluorescent and used in various biological assays

Uniqueness

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- is unique due to its glycosylated structure, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .

Properties

IUPAC Name

7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZFZMEBOATFS-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250537
Record name 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136565-96-3
Record name 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136565-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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